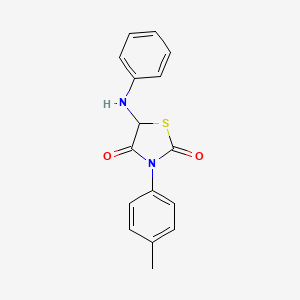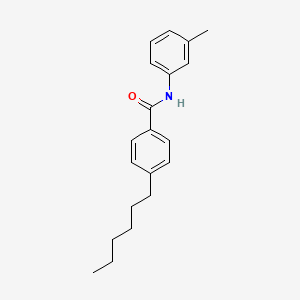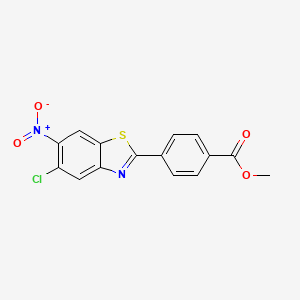![molecular formula C17H22N2O2 B11709141 1,8,8-Trimethyl-3-[(phenylamino)methyl]-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B11709141.png)
1,8,8-Trimethyl-3-[(phenylamino)methyl]-3-azabicyclo[3.2.1]octane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8,8-Trimethyl-3-[(phenylamino)methyl]-3-azabicyclo[3.2.1]octane-2,4-dione is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a bicyclo[3.2.1]octane core with multiple functional groups, making it a versatile molecule for synthetic and research purposes.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1,8,8-Trimethyl-3-[(phenylamino)methyl]-3-azabicyclo[3.2.1]octan-2,4-dion umfasst typischerweise mehrere Schritte, beginnend mit leicht verfügbaren Vorläufern. Eine gängige Methode beinhaltet die Cyclisierung eines geeigneten Vorläufers unter sauren oder basischen Bedingungen, um den bicyclischen Kern zu bilden. Nachfolgende Funktionalisierungsschritte führen die Phenylamino- und andere Substituenten ein.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann optimierte Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie kontinuierliche Fließsynthese und katalytische Prozesse können eingesetzt werden, um die Produktion zu skalieren und gleichzeitig die Effizienz und Wirtschaftlichkeit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1,8,8-Trimethyl-3-[(phenylamino)methyl]-3-azabicyclo[3.2.1]octan-2,4-dion unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Nucleophile und elektrophile Substitutionsreaktionen können an verschiedenen Positionen des Moleküls auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurer oder basischer Umgebung.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Halogenierungsmittel wie N-Bromsuccinimid für elektrophile Substitution.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Carbonsäuren oder Ketone ergeben, während die Reduktion Alkohole oder Amine produzieren kann.
Wissenschaftliche Forschungsanwendungen
1,8,8-Trimethyl-3-[(phenylamino)methyl]-3-azabicyclo[3.2.1]octan-2,4-dion hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als bioaktive Verbindung mit antimikrobiellen oder antiviralen Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, einschließlich als Analgetikum oder entzündungshemmendes Mittel.
Industrie: Wird bei der Entwicklung neuer Materialien oder als Katalysator in verschiedenen chemischen Prozessen eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 1,8,8-Trimethyl-3-[(phenylamino)methyl]-3-azabicyclo[3.2.1]octan-2,4-dion beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen können je nach spezifischer Anwendung und Kontext variieren.
Wirkmechanismus
The mechanism of action of 1,8,8-Trimethyl-3-[(phenylamino)methyl]-3-azabicyclo[3.2.1]octane-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2,4-dion
- 1,8,8-Trimethyl-3-thiazol-2-yl-3-azabicyclo[3.2.1]octan-2,4-dion
- 5,8,8-Trimethyl-6-azabicyclo[3.2.1]octan-4,7-dion
Einzigartigkeit
1,8,8-Trimethyl-3-[(phenylamino)methyl]-3-azabicyclo[3.2.1]octan-2,4-dion ist aufgrund seiner spezifischen funktionellen Gruppen und seiner bicyclischen Struktur einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C17H22N2O2 |
|---|---|
Molekulargewicht |
286.37 g/mol |
IUPAC-Name |
3-(anilinomethyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione |
InChI |
InChI=1S/C17H22N2O2/c1-16(2)13-9-10-17(16,3)15(21)19(14(13)20)11-18-12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3 |
InChI-Schlüssel |
UBTMTEZAFGHDDU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC1(C(=O)N(C2=O)CNC3=CC=CC=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-N'-[(E)-(4-methoxyphenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B11709065.png)
![6,6'-(butane-1,4-diyldisulfanediyl)bis[4-(4-butoxyphenyl)-5-cyano-2-methyl-N-phenylpyridine-3-carboxamide]](/img/structure/B11709073.png)
![2,4-dichloro-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11709086.png)
![Methyl 4-(2-{2-[4-(methoxycarbonyl)phenoxy]ethoxy}ethoxy)benzoate](/img/structure/B11709090.png)

![5-(4-Butylcyclohexyl)-2-[4-(4-ethylcyclohexyl)phenyl]pyridine](/img/structure/B11709095.png)
![1-[2-(dipropylamino)-2-oxoethyl]-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11709099.png)
![4-tert-butyl-N-{2,2,2-trichloro-1-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}benzamide](/img/structure/B11709105.png)
![N-[5-(1H-benzimidazol-2-yl)pentyl]-4-methylbenzenesulfonamide](/img/structure/B11709117.png)


![2-(Methylthio)-6-nitrobenzo[d]oxazole](/img/structure/B11709129.png)

